molecular formula C8H7F3INO B8598732 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one

3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B8598732
M. Wt: 317.05 g/mol
InChI Key: CNFUCIZHCSFYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridone family. This compound is characterized by the presence of iodine, trifluoromethyl, and dimethyl groups attached to a pyridone ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridone, methyl iodide, and trifluoromethyl iodide.

    Methylation: The methyl groups are introduced at the 1- and 6-positions of the pyridone ring through a methylation reaction using methyl iodide or a similar methylating agent.

    Trifluoromethylation: The trifluoromethyl group is introduced at the 4-position of the pyridone ring using trifluoromethyl iodide or a similar trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reaction conditions may involve the use of acidic or basic media.

    Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reaction conditions may involve the use of solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted pyridones with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include oxidized derivatives of the pyridone ring.

    Reduction Reactions: Products include reduced derivatives of the pyridone ring.

Scientific Research Applications

3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dimethyl-3-chloro-4-(trifluoromethyl)-2-pyridone: Similar structure with chlorine instead of iodine.

    1,6-Dimethyl-3-bromo-4-(trifluoromethyl)-2-pyridone: Similar structure with bromine instead of iodine.

    1,6-Dimethyl-3-fluoro-4-(trifluoromethyl)-2-pyridone: Similar structure with fluorine instead of iodine.

Uniqueness

3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The trifluoromethyl group also contributes to its unique chemical and physical properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7F3INO

Molecular Weight

317.05 g/mol

IUPAC Name

3-iodo-1,6-dimethyl-4-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C8H7F3INO/c1-4-3-5(8(9,10)11)6(12)7(14)13(4)2/h3H,1-2H3

InChI Key

CNFUCIZHCSFYLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C)I)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 1,6-dimethyl-4-(trifluoromethyl)-2-pyridone (2.1 g, 10.98 mmol), trifluoroacetic acid (18 mL) and trifluoroacetic anhydride (3.5 mL) was refluxed for 5 min. Then, NIS (3.15 g, 14 mmol) was added and the reaction mixture was stirred for 15 h. The reaction mixture was cooled to room temperature and the solvent was removed under vacuum. The residue was diluted with ethyl acetate (100 mL), was washed with saturated sodium bicarbonate solution (2×100 mL) and brine solution (100 mL) and was dried over anhydrous magnesium sulfate. Filtration of the drying agent and concentration gave a crude product, which was purified by silica gel chromatography on a Biotage (40 m) column to afford 2.15 g (62% yield) of 1,6-dimethyl-3-iodo-4-(trifluoromethyl)-2-pyridone as an amorphous white solid. EL-HRMS m/e calcd for C8H7F3INO (M+) 316.9524. found 316.9527. c) Preparation of N-[(1,1-dimethylethoxyl)carbonyl]-4-[1,6-dimethyl-4-(trifluoromethyl)-2-oxo-3-pyridinyl]-L-phenylalanine methyl ester
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3.15 g
Type
reactant
Reaction Step Two

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